molecular formula C21H15F36O7P B12066566 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid CAS No. 662-75-9

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid

Cat. No.: B12066566
CAS No.: 662-75-9
M. Wt: 1094.3 g/mol
InChI Key: WCSDSHXUVWYDOT-UHFFFAOYSA-N
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Description

1.1 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol This fluorinated alcohol (C₇H₄F₁₂O) features a fully fluorinated carbon chain except for the terminal hydroxyl group. The high electronegativity of fluorine atoms imparts exceptional hydrophobicity, chemical stability, and resistance to thermal degradation. It is primarily used in synthesizing surfactants with fluorocarbon domains, enhancing solubility in nonpolar media (e.g., in the synthesis of fluorinated surfactants with ethyleneoxy chains ). Its toxicity profile is notable for "cut-off effects," where molecular size limits membrane permeability in biological systems .

1.2 Phosphoric Acid (H₃PO₄)
A triprotic mineral acid with broad industrial applications, including fertilizers (85% of global use), food additives (pH regulation), and catalysis. Its ability to form stable phosphate esters and coordinate metals underpins roles in rare-earth element recovery (via phosphorylated porous polymers ), RNA oligomerization studies , and dental enamel etching . Unlike organic acids (e.g., citric acid), it exhibits moderate acidity (pKa₁ = 2.15) and minimal chelating activity, making it less corrosive in certain applications .

Properties

CAS No.

662-75-9

Molecular Formula

C21H15F36O7P

Molecular Weight

1094.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphoric acid

InChI

InChI=1S/3C7H4F12O.H3O4P/c3*8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-5(2,3)4/h3*2,20H,1H2;(H3,1,2,3,4)

InChI Key

WCSDSHXUVWYDOT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol typically involves the fluorination of heptan-1-ol using fluorinating agents such as sulfur tetrafluoride or trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds .

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol has several scientific research applications:

    Chemistry: Used in the synthesis of fluorinated polymers and surfactants due to its unique properties.

    Biology: Investigated for its potential use in drug delivery systems and as a probe in biological studies.

    Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, coatings, and lubricants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function. This can lead to changes in biological activity and stability .

Comparison with Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol vs. Other Fluorinated Alcohols

Property 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane Perfluorooctanol (C₈F₁₇OH)
Structure C7 chain, terminal -OH C6 chain, no -OH C8 chain, terminal -OH
Hydrophobicity High (fluorine shielding) Very high (fully fluorinated, no -OH) Higher (longer chain)
Applications Surfactant synthesis Solvent/refrigerant Membrane studies
Toxicity Cut-off Observed Not applicable (non-polar) Documented in bioaccumulation

Key Findings :

  • The hydroxyl group in dodecafluoroheptan-1-ol enables reactivity in surfactant synthesis, unlike non-functionalized fluorocarbons .
  • Cut-off effects in toxicity testing arise from its intermediate chain length, balancing solubility and membrane penetration .

2.2 Phosphoric Acid vs. Other Acids 2.2.1 Inorganic Acids

Acid pKa₁ Key Applications Selectivity/Stability
Phosphoric (H₃PO₄) 2.15 Fertilizers, rare-earth extraction , dental etching , RNA synthesis Forms stable metal phosphates; moderate acidity
Sulfuric (H₂SO₄) -3.00 Esterification catalysts (higher conversion than H₃PO₄) Highly corrosive; strong dehydrating agent
Hydrochloric (HCl) -6.30 Montmorillonite activation for RNA oligomerization Volatile; limited to low-pH processes

Organic Acids

Acid pKa Key Applications Advantages Over H₃PO₄
Citric 3.13 Food preservation, diarrhea prevention Chelating agent; biodegradable
Lactic 3.86 Dental etching (higher enamel loss) Mild etching; biocompatible
Arsenic (H₃AsO₄) 2.30 Bacteriostatic agent (limited use) Structurally analogous but toxic

Key Findings :

  • Catalysis : Sulfuric acid outperforms phosphoric acid in esterification (80%+ conversion) but is more corrosive .
  • Dental Use : Phosphoric acid creates rougher enamel surfaces than polyacrylic acid, improving resin bond strength (26.3 MPa vs. 20% polyacrylic acid) .
  • Biological Roles: Unlike arsenic acid, phosphoric acid is non-toxic and essential in DNA/RNA .

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol

  • Surfactant Synthesis: Reacts with sodium hydride and ethyleneoxy compounds to form fluorocarbon-organic hybrids, critical in non-aqueous emulsion systems .
  • Toxicity : Cut-off effects limit its membrane permeability, reducing acute toxicity despite high fluorination .

Phosphoric Acid

  • Rare-Earth Recovery: Phosphorylated porous polymers achieve 90%+ adsorption efficiency for La³⁺ and Ce³⁺, outperforming non-phosphorylated analogs .
  • Dental Bonding : 37% H₃PO₄ etching yields shear bond strengths of 26.3 MPa, comparable to self-etching primers (24.2–34.0 MPa) .
  • Prebiotic Chemistry : Facilitates glycine oligomerization (up to hexamers) in crystalline phases, unlike amorphous mixtures .

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